2-[1,1'-Biphenyl]-4-yl-1-ethanol

Catalog No.
S725514
CAS No.
37729-18-3
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1,1'-Biphenyl]-4-yl-1-ethanol

CAS Number

37729-18-3

Product Name

2-[1,1'-Biphenyl]-4-yl-1-ethanol

IUPAC Name

2-(4-phenylphenyl)ethanol

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2

InChI Key

CLGLKAAXNFFWON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCO

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCO

Antibacterial Activity Evaluation

Synthesis of Covalent Organic Frameworks

Synthesis of Fluorescent Layers in Organic Light-Emitting Diodes

Synthesis of Drugs and Agricultural Products

Production of Polychlorinated Biphenyls

Aggregation-Induced Emission in Organic Light-Emitting Diodes

2-[1,1'-Biphenyl]-4-yl-1-ethanol, with the molecular formula C14H14OC_{14}H_{14}O and CAS number 37729-18-3, is a biphenyl derivative characterized by a hydroxyl group attached to an ethyl chain at the second position of a biphenyl structure. This compound features two phenyl rings connected by a single bond, with one of the rings substituted by a hydroxyl group, making it relevant in various chemical and biological applications. Its structure can be represented as follows:

text
Ph | Ph--C--C--OH

where "Ph" denotes phenyl groups.

There is no current information available on the specific mechanism of action of 2-[1,1'-Biphenyl]-4-yl-1-ethanol.

As research on this compound is limited, no specific safety information is available. However, biphenyl derivatives can exhibit varying degrees of toxicity depending on the structure. It is generally recommended to handle unknown organic compounds with caution, following standard laboratory safety protocols [].

Typical of alcohols and biphenyl derivatives. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of the biphenyl structure.

These reactions highlight its potential in organic synthesis and material science.

The synthesis of 2-[1,1'-Biphenyl]-4-yl-1-ethanol can be achieved through several methods:

  • Biphenyl Formation: Starting from phenol derivatives, biphenyl can be synthesized via coupling reactions (e.g., Suzuki coupling).
  • Hydroxylation: The introduction of the hydroxyl group can occur through reduction of corresponding ketones or aldehydes.
  • Direct Alkylation: Using alkyl halides in the presence of bases to attach the ethylene group.

Recent advancements in synthetic methodologies have improved yields and reduced reaction times for such biphenyl derivatives .

2-[1,1'-Biphenyl]-4-yl-1-ethanol has several applications across different fields:

  • Pharmaceuticals: Potential as an active pharmaceutical ingredient or intermediate in drug synthesis.
  • Materials Science: Used in the development of polymers and other materials due to its structural properties.
  • Research: Employed in studies related to chemical reactivity and biological activity assessments.

Interaction studies involving 2-[1,1'-Biphenyl]-4-yl-1-ethanol focus on its binding affinity with biological targets. For instance, it may interact with enzymes or receptors relevant in pharmacology. Understanding these interactions is crucial for evaluating its potential therapeutic effects and safety profiles.

Several compounds share structural similarities with 2-[1,1'-Biphenyl]-4-yl-1-ethanol. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-(4-Biphenylyl)ethanolBiphenyl AlcoholHydroxyl group at different position
4-BiphenylylacetoneKetoneContains a carbonyl group instead of an alcohol
4-Biphenyloxybutanoic acidCarboxylic AcidContains a carboxylic acid functional group

While all these compounds share a biphenyl core, the positioning of functional groups significantly influences their chemical properties and biological activities.

XLogP3

3

Wikipedia

2-([1,1'-Biphenyl]-4-yl)ethan-1-ol

Dates

Last modified: 08-15-2023

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